molecular formula C15H11Cl2N5O B3882832 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide

Cat. No.: B3882832
M. Wt: 348.2 g/mol
InChI Key: ANIFZSNWFHGQNP-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide, commonly known as BTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. BTA is a versatile compound that exhibits a broad range of biological activities, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of BTA is not fully understood, but it is believed to involve the modulation of various cellular pathways. BTA has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTA has been found to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that BTA can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. BTA has also been found to exhibit potent anticancer activity, inducing apoptosis in cancer cells. Additionally, BTA has been shown to modulate various enzymes and proteins, making it a potential candidate for drug discovery.

Advantages and Limitations for Lab Experiments

One of the major advantages of BTA is its broad range of biological activities, making it a versatile compound for use in scientific research. BTA is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of BTA is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of BTA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on BTA. One potential area of research is the development of new antibiotics based on BTA. BTA has been found to exhibit potent antimicrobial activity, making it a promising candidate for the development of new antibiotics. Another potential area of research is the development of new anticancer drugs based on BTA. BTA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, BTA could be used as a building block for the synthesis of advanced materials with unique properties, such as self-healing materials or materials with tunable optical properties.

Scientific Research Applications

BTA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BTA has been found to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. In biochemistry, BTA has been shown to modulate various enzymes and proteins, making it a potential candidate for drug discovery. In material science, BTA has been used as a building block for the synthesis of advanced materials with unique properties.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-11-6-5-10(12(17)7-11)8-18-19-15(23)9-22-20-13-3-1-2-4-14(13)21-22/h1-8H,9H2,(H,19,23)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFZSNWFHGQNP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide
Reactant of Route 3
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide
Reactant of Route 4
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide
Reactant of Route 5
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide
Reactant of Route 6
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2,4-dichlorobenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.